molecular formula C10H7N3O4 B1424179 2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid CAS No. 601494-32-0

2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1424179
CAS No.: 601494-32-0
M. Wt: 233.18 g/mol
InChI Key: INJFFHQKNQTVIJ-UHFFFAOYSA-N
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Description

This compound likely belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for “2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid” are not available, similar compounds such as 3-Nitrophenylacetic acid are obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone .

Scientific Research Applications

Synthesis and Catalytic Applications

One notable application of compounds related to 2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid involves the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes are synthesized via aryl C–H activation of related ligands, demonstrating potential in asymmetric catalysis due to their chiral structures and ability to facilitate various reactions (Yang et al., 2011).

Hydrolytic Catalysis

Imidazole-4-carbohydroxamic acids, derivatives of imidazolecarboxylic acid, have been explored for their catalytic hydrolysis capabilities. They show promising results in the hydrolysis of p-nitrophenyl acetate, proceeding via the formation and subsequent decomposition of the acetyl hydroxamate intermediate, suggesting applications in enzyme mimetics and industrial catalysis (Kunitake & Horie, 1975).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structural diversity and functional adaptability of imidazole and carboxylic acid-based ligands have led to the development of a variety of metal-organic frameworks and coordination polymers. These materials exhibit potential for gas storage, separation, and catalysis. For instance, a series of coordination polymers synthesized from imidazole-based multi-carboxylate ligands showcase diverse architectures, demonstrating the versatile coordination abilities and potential applications in gas storage and separation (Guo et al., 2013).

Sensing and Detection

Imidazole-based compounds have also found applications in sensing, where they contribute to the development of luminescent sensors for detecting metal ions, organic molecules, and environmental pollutants. For example, metal-organic frameworks with imidazole-containing ligands have been reported to exhibit selective CO2 capture and multiresponsive luminescence sensing capabilities, highlighting their potential in environmental monitoring and pollutant detection (Feng et al., 2019).

Biochemical Analysis

Biochemical Properties

2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as penicillin G acylase, which is involved in the hydrolysis of penicillin to produce 6-aminopenicillanic acid . The interaction between this compound and penicillin G acylase is characterized by the binding of the nitrophenyl group to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound can interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces, further influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling cascades . These changes can affect gene expression by altering the transcriptional activity of specific genes, ultimately impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The nitrophenyl group of this compound can form covalent or non-covalent bonds with the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions contribute to the overall biochemical and cellular effects observed with this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light . Over time, the degradation products of this compound can accumulate and potentially interfere with experimental outcomes. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in enzyme expression or activity, which can influence the observed effects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal effects on cellular and physiological functions . As the dosage increases, the compound’s impact on biochemical pathways and cellular processes becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects may also be observed, where a specific dosage level triggers a significant change in the compound’s activity or toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties. The metabolic flux of this compound can influence the levels of metabolic intermediates and end products, thereby affecting overall cellular metabolism. Additionally, the interaction of this compound with specific enzymes, such as cytochrome P450s, can modulate its metabolic fate and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its impact on cellular functions.

Properties

IUPAC Name

2-(3-nitrophenyl)-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)8-5-11-9(12-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJFFHQKNQTVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601494-32-0
Record name 2-(3-nitrophenyl)-1H-imidazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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